CAY10685

Vue d'ensemble

Description

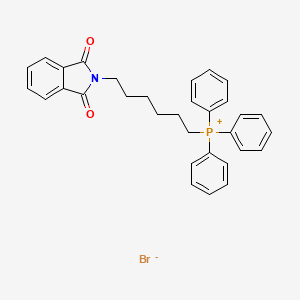

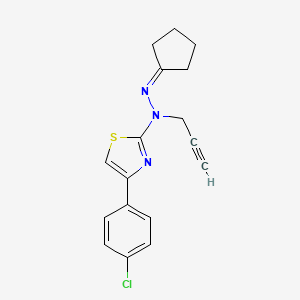

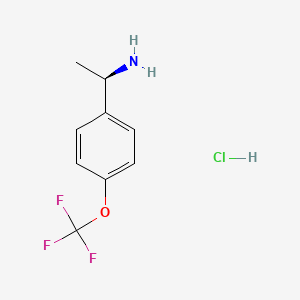

CAY10685 est un analogue cellulaire-actif de l'inhibiteur de l'acétyltransférase de lysine CPTH2. Il contient une partie alkyne pour être utilisé dans des réactions de chimie "click". Ce composé est connu pour sa capacité à inhiber l'activité de la N-acétyltransférase 10, ce qui a été utilisé pour moduler l'organisation de la chromatine, en particulier dans les études relatives au cancer et à certaines laminopathies .

Applications De Recherche Scientifique

CAY10685 has a wide range of applications in scientific research:

Chemistry: Used in click chemistry reactions to study molecular interactions and modifications.

Biology: Employed to modulate chromatin organization and study changes in nuclear architecture associated with cancer and laminopathies.

Medicine: Investigated for its potential in cancer research due to its ability to inhibit N-acetyltransferase 10 activity.

Industry: Utilized in the development of biochemical assays and labeling techniques .

Mécanisme D'action

Target of Action

The primary target of CAY10685 is N-acetyltransferase 10 (NAT10) . NAT10 is a lysine acetyltransferase involved in the acetylation of histones, a process that plays a crucial role in the regulation of gene expression .

Mode of Action

This compound acts as an inhibitor of NAT10 . By inhibiting NAT10, this compound can modulate chromatin organization, which in turn influences the architecture of the nucleus . This interaction with NAT10 and the subsequent changes in nuclear architecture are particularly relevant in the context of cancer and certain laminopathies .

Biochemical Pathways

The inhibition of NAT10 by this compound affects the histone acetylation pathway . Histone acetylation is a key process in the regulation of gene expression. By modulating this pathway, this compound can influence the transcriptional activity of various genes, potentially leading

Méthodes De Préparation

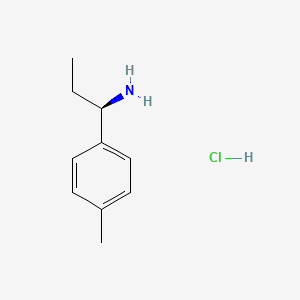

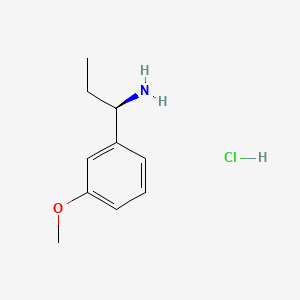

Voies de synthèse et conditions de réaction : La synthèse de CAY10685 implique la réaction de la cyclopentanone avec la 4-(4-chlorophényl)-2-thiazolylhydrazone et la 2-propyn-1-ylhydrazone. Les conditions de réaction incluent généralement l'utilisation de solvants tels que le diméthylformamide (DMF), le diméthylsulfoxyde (DMSO) et l'éthanol. Le composé est ensuite purifié pour atteindre une pureté ≥ 98% .

Méthodes de production industrielle : La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des mesures strictes de contrôle de la qualité pour garantir la pureté et la stabilité du composé. Le composé est stocké à -20 °C pour maintenir sa stabilité sur de longues périodes .

Analyse Des Réactions Chimiques

Types de réactions : CAY10685 subit principalement des réactions de substitution en raison de la présence de la partie alkyne. Il est également impliqué dans des réactions de chimie "click", qui sont une classe de réactions de petites molécules biocompatibles couramment utilisées en bioconjugaison .

Réactifs et conditions communs :

Solvants : DMF, DMSO, éthanol

Réactifs : Cyclopentanone, 4-(4-chlorophényl)-2-thiazolylhydrazone, 2-propyn-1-ylhydrazone

Conditions : Les réactions sont généralement effectuées à température ambiante ou à des températures légèrement élevées sous atmosphère inerte

Produits principaux : Le principal produit formé à partir de ces réactions est this compound lui-même, qui est ensuite utilisé dans diverses applications scientifiques .

4. Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Chimie : Utilisé dans les réactions de chimie "click" pour étudier les interactions moléculaires et les modifications.

Biologie : Employé pour moduler l'organisation de la chromatine et étudier les changements dans l'architecture nucléaire associés au cancer et aux laminopathies.

Médecine : Enquête sur son potentiel dans la recherche sur le cancer en raison de sa capacité à inhiber l'activité de la N-acétyltransférase 10.

Industrie : Utilisé dans le développement de tests biochimiques et de techniques de marquage .

5. Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de la N-acétyltransférase 10. Cette inhibition conduit à des changements dans l'organisation de la chromatine, ce qui peut affecter l'expression des gènes et les fonctions cellulaires. La partie alkyne du composé lui permet de participer à des réactions de chimie "click", facilitant l'étude des interactions moléculaires et des modifications .

Composés similaires :

CPTH2 : Le composé parent de this compound, connu pour son activité inhibitrice de l'acétyltransférase de lysine.

Autres inhibiteurs de l'acétyltransférase de lysine : Composés qui inhibent des enzymes similaires mais peuvent ne pas avoir la partie alkyne pour les réactions de chimie "click"

Unicité : this compound est unique en raison de sa partie alkyne, qui lui permet d'être utilisé dans des réactions de chimie "click". Cette caractéristique le rend particulièrement précieux pour étudier les interactions moléculaires et les modifications d'une manière biocompatible .

Comparaison Avec Des Composés Similaires

CPTH2: The parent compound of CAY10685, known for its lysine acetyltransferase inhibitory activity.

Other lysine acetyltransferase inhibitors: Compounds that inhibit similar enzymes but may lack the alkyne moiety for click chemistry reactions

Uniqueness: this compound is unique due to its alkyne moiety, which allows it to be used in click chemistry reactions. This feature makes it particularly valuable for studying molecular interactions and modifications in a biocompatible manner .

Propriétés

IUPAC Name |

4-(4-chlorophenyl)-N-(cyclopentylideneamino)-N-prop-2-ynyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16ClN3S/c1-2-11-21(20-15-5-3-4-6-15)17-19-16(12-22-17)13-7-9-14(18)10-8-13/h1,7-10,12H,3-6,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDLMHEOHMFFSDW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN(C1=NC(=CS1)C2=CC=C(C=C2)Cl)N=C3CCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16ClN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Methyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5(4H)-one](/img/structure/B591854.png)